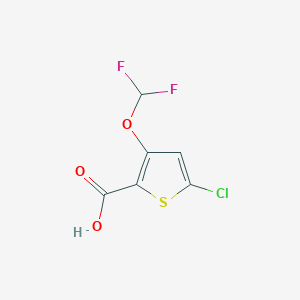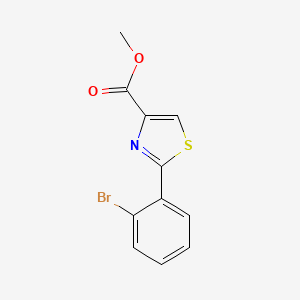![molecular formula C14H18N2O B12070778 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-86-2](/img/structure/B12070778.png)
9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepino[4,5-b]indole, 1,2,3,4,5,6-hexahydro-9-methoxy-6-methyl- is a complex heterocyclic compound characterized by a seven-membered azepine ring fused to an indole structure. This compound is notable for its presence in various natural products and its potential therapeutic applications. The unique structure of azepino[4,5-b]indole derivatives has garnered significant interest in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet–Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded through direct C–H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods: Industrial production of azepino[4,5-b]indole derivatives may involve optimizing the Pictet–Spengler reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Azepino[4,5-b]indole derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the azepino[4,5-b]indole derivative and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Azepino[4,5-b]indole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as agonists or antagonists of various receptors, enzymes, and ion channels. For example, some derivatives have been shown to modulate serotonin receptors, which are involved in mood regulation and neurological function .
Comparación Con Compuestos Similares
Azepino[4,5-b]indole derivatives can be compared with other indole-based compounds, such as:
Tetrahydro-β-carbolines: Six-membered ring structures fused to an indole, known for their psychoactive properties.
Spiroindolenines: Five-membered ring structures fused to an indole, often found in natural products with diverse biological activities.
Tetrahydroazocinoindoles: Eight-membered ring structures fused to an indole, known for their complex synthesis and potential therapeutic applications.
The uniqueness of azepino[4,5-b]indole derivatives lies in their seven-membered ring structure, which imparts distinct chemical and biological properties compared to other indole-based compounds.
Propiedades
Número CAS |
15918-86-2 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3 |
Clave InChI |
KOSKDCNBMSADMZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)



